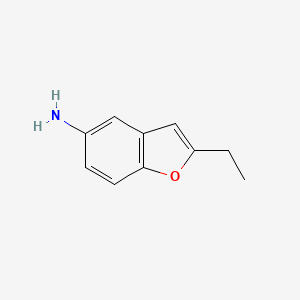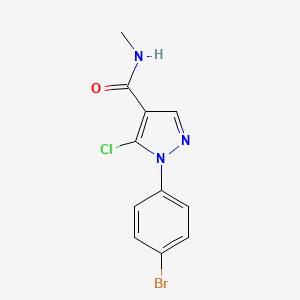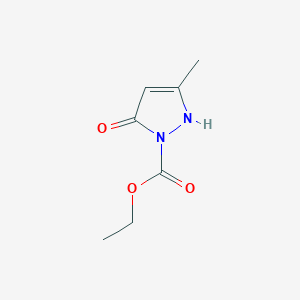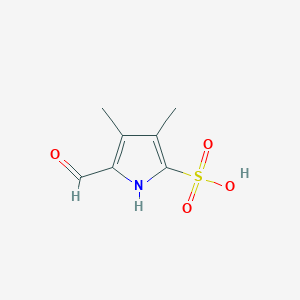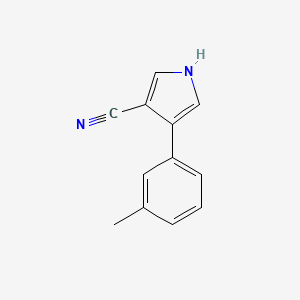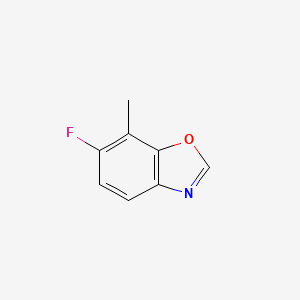![molecular formula C11H9BrClF6NO3 B12869157 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12869157.png)
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride typically involves the reaction of 3-bromo-4-nitroaniline with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol. The reaction is generally carried out at room temperature with continuous stirring for 2-3 hours . Industrial production methods may involve high-pressure hydrolysis and reduction reactions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include lithium diisopropylamide (LIDA) and potassium hydroxide in the presence of phase transfer catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can activate or inhibit certain enzymes through hydrogen bonding interactions, as revealed by FT-IR spectra and NMR titration studies . The synergetic effect of this compound with other reagents ensures effective reactions.
Comparaison Avec Des Composés Similaires
Similar compounds include:
- 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline
- 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine
Compared to these compounds, 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride is unique due to its specific bromine substitution, which imparts distinct reactivity and stability .
Propriétés
Formule moléculaire |
C11H9BrClF6NO3 |
|---|---|
Poids moléculaire |
432.54 g/mol |
Nom IUPAC |
2-amino-1-[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C11H8BrF6NO3.ClH/c12-6-3-5(7(20)4-19)1-2-8(6)21-10(14,15)9(13)22-11(16,17)18;/h1-3,9H,4,19H2;1H |
Clé InChI |
UFZQFMBAAAPKPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CN)Br)OC(C(OC(F)(F)F)F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


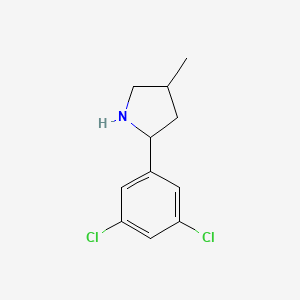
![(2-Chlorobenzo[d]oxazol-6-yl)methanol](/img/structure/B12869085.png)

![2-Aminobenzo[d]oxazole-6-sulfonamide](/img/structure/B12869096.png)
![(8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12869102.png)
![4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12869105.png)
